molecular formula C11H8N2O B11814227 [3,4'-Bipyridine]-6-carbaldehyde

[3,4'-Bipyridine]-6-carbaldehyde

Cat. No.: B11814227
M. Wt: 184.19 g/mol
InChI Key: RIMUHDOEPYXAMV-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-6-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the formylation of 3,4’-bipyridine using Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods: Industrial production methods for [3,4’-Bipyridine]-6-carbaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring higher yields and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[3,4’-Bipyridine]-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Derivatives of [3,4’-Bipyridine]-6-carbaldehyde are investigated for their potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: It is utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-6-carbaldehyde involves its interaction with molecular targets such as enzymes and metal ions. In biological systems, it can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which affects various cellular processes .

Comparison with Similar Compounds

Uniqueness: [3,4’-Bipyridine]-6-carbaldehyde is unique due to its specific functional group (aldehyde) which allows for diverse chemical modifications and applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-pyridin-4-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9/h1-8H

InChI Key

RIMUHDOEPYXAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)C=O

Origin of Product

United States

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